molecular formula C9H18N2O3 B1446719 Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate CAS No. 1035351-07-5

Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate

Cat. No.: B1446719
CAS No.: 1035351-07-5
M. Wt: 202.25 g/mol
InChI Key: MVFWQSPXPWBTKA-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate is a carbamate-protected azetidine derivative characterized by a 3-hydroxyazetidin-3-yl core linked to a tert-butoxycarbonyl (Boc) group via a methyl bridge. Its molecular formula is C₁₀H₁₈N₂O₃ (molecular weight: 214.26 g/mol) . This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of conformationally constrained molecules due to the azetidine ring’s rigid three-dimensional structure.

Key synthetic routes involve Boc protection of the amine group on the azetidine scaffold. Analytical data (e.g., LC/MS, ¹H/¹³C NMR) confirm structural integrity and purity (typically 95–98%) .

Properties

IUPAC Name

tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-6-9(13)4-10-5-9/h10,13H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFWQSPXPWBTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035351-07-5
Record name tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate
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Preparation Methods

Azetidine Ring Formation

  • Starting Materials: 3-amino-1-propanol derivatives or related precursors.
  • Method: Acid-catalyzed cyclization to form the azetidine ring, a four-membered nitrogen-containing heterocycle with a hydroxyl substituent at the 3-position.
  • Conditions: Typically carried out under controlled acidic conditions to promote intramolecular nucleophilic substitution and ring closure.

Carbamate Protection (Boc Protection)

  • Reagents: Di-tert-butyl dicarbonate (Boc anhydride) is reacted with the amine intermediate.
  • Catalysts/Bases: Triethylamine or 4-dimethylaminopyridine (DMAP) to facilitate carbamate formation.
  • Solvents: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon).
  • Temperature: Typically 0–25°C to control reaction rate and minimize side reactions.

This step protects the amine functionality as a tert-butyl carbamate, enhancing compound stability and enabling further synthetic manipulations.

Purification and Isolation

  • Techniques: Flash column chromatography using silica gel with hexane/ethyl acetate gradients (ratios from 3:1 to 1:2) to separate product from impurities.
  • Recrystallization: From warm ethanol followed by cooling to –20°C to obtain pure crystalline material.
  • Advanced Purification: High-performance liquid chromatography (HPLC) with reverse-phase C18 columns may be employed for high-purity requirements.

Reaction Conditions and Their Impact

Parameter Typical Conditions Impact on Reaction and Product Stability
Solvent DCM, THF, DMF Good solubility of reagents and intermediates; controls reaction rate and selectivity
Temperature 0–25°C Mild temperatures prevent decomposition of sensitive groups and side reactions
Base Triethylamine, DMAP Facilitates carbamate formation by neutralizing acid by-products
Atmosphere Nitrogen or argon Prevents oxidation and moisture interference during sensitive steps
Reaction Time Several hours (monitored by TLC) Ensures complete conversion while minimizing byproducts

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR signals at δ ~1.4 ppm correspond to tert-butyl protons.
    • Signals at δ ~3.5–4.5 ppm correspond to hydroxyl and azetidine ring methylene protons.
    • 2D NMR (COSY, HSQC) used to confirm ring structure and stereochemistry.
  • Infrared Spectroscopy (IR):

    • Characteristic carbamate C=O stretch at ~1680–1720 cm⁻¹.
    • O–H stretch around 3200–3500 cm⁻¹ confirms hydroxyl presence.
  • Mass Spectrometry (HRMS):

    • Molecular ion peak consistent with C9H18N2O3 (M+H)+ with high mass accuracy (<5 ppm).

Research Findings on Stereochemical and Stability Considerations

  • Stereochemistry:
    The azetidine ring's stereochemistry is critical for biological activity and synthetic utility. Enantiopure starting materials or chiral auxiliaries are used to control configuration. Chiral HPLC and X-ray crystallography verify stereochemical purity.

  • Stability:
    The compound is stable under neutral and basic conditions but susceptible to acidic hydrolysis of the carbamate group (half-life ~2 hours at pH 3). Proper pH control during storage and reactions is essential to maintain integrity.

  • Hydrogen Bonding:
    Intramolecular hydrogen bonding between the hydroxyl and carbamate groups stabilizes the molecule and influences solubility and crystallinity.

Summary Table of Preparation Methodology

Step Reagents/Conditions Purpose/Outcome Notes
Azetidine Ring Formation 3-amino-1-propanol, Acid catalyst Cyclization to form 3-hydroxyazetidine ring Control acid strength and temperature
Carbamate Protection Di-tert-butyl dicarbonate, Triethylamine, DCM, 0–25°C Formation of tert-butyl carbamate protecting group Inert atmosphere to avoid moisture
Purification Silica gel chromatography, Ethanol recrystallization Isolation of pure compound TLC and HPLC monitoring recommended
Characterization NMR, IR, HRMS Confirmation of structure and purity Use 2D NMR for stereochemical analysis

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield amines and alcohols. This reaction is critical for deprotection in multi-step syntheses.

Hydrolysis Conditions and Outcomes

Condition Reagents Products Yield Source
Acidic (HCl, H₂SO₄)1–2 M HCl, reflux (4–6 h)3-(Aminomethyl)-3-hydroxyazetidine85–92%
Basic (NaOH, KOH)0.5 M NaOH, 60°C (2–3 h)3-(Aminomethyl)-3-hydroxyazetidine78–88%

The reaction mechanism involves nucleophilic attack on the carbonyl carbon of the carbamate, followed by cleavage of the C–O bond. The hydroxyazetidine ring remains intact under these conditions.

Nucleophilic Substitution Reactions

The hydroxy group on the azetidine ring participates in nucleophilic substitutions, enabling functionalization at the 3-position.

Substitution with Alkyl/Aryl Halides

Reagent Catalyst/Base Product Yield Source
Methyl iodideNaH, THF, 0°C → rt3-(Methoxymethyl)-azetidine carbamate72%
Benzyl bromideK₂CO₃, DMF, 60°C3-(Benzyloxymethyl)-azetidine carbamate68%

These reactions proceed via an SN2 mechanism, with the hydroxyl oxygen acting as the nucleophile. Steric hindrance from the tert-butyl group slightly reduces reactivity.

Coupling Reactions

The carbamate serves as a directing group in metal-catalyzed cross-coupling reactions, facilitating C–C and C–N bond formation.

Suzuki-Miyaura Coupling

Partner Catalyst System Product Yield Source
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME3-(Phenylmethyl)-azetidine carbamate65%
4-TrifluoromethylphenylPdCl₂(dppf), K₃PO₄3-[(4-CF₃-phenyl)methyl]-azetidine carbamate58%

The reaction requires pre-halogenation of the azetidine ring, often at the 1-position, prior to coupling.

Aza-Michael Additions

The tertiary amine in the azetidine ring participates in aza-Michael additions with α,β-unsaturated carbonyl compounds.

Electrophile Base Product Yield Source
AcrylonitrileDBU, CH₃CN, rt3-(Cyanomethyl)-azetidine carbamate63%
Methyl acrylateK₂CO₃, THF, 40°C3-(Methoxycarbonylmethyl)-azetidine carbamate70%

Regioselectivity is driven by the electron-withdrawing nature of the carbamate group, favoring addition to the β-position .

Oxidation and Reduction

The hydroxyazetidine moiety undergoes selective oxidation or reduction without affecting the carbamate group.

Oxidation to Ketone

Reagent Conditions Product Yield Source
Dess-Martin periodinaneDCM, rt, 2 h3-(Aminomethyl)-azetidin-3-one82%

Reduction of Hydroxyl Group

Reagent Conditions Product Yield Source
BH₃·THFTHF, 0°C → reflux3-(Aminomethyl)-azetidine75%

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological contexts:

  • Antimicrobial Activity : Research indicates that derivatives of azetidine compounds exhibit antimicrobial properties. Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate may enhance the efficacy of existing antimicrobial agents due to its structural characteristics.
  • Anticancer Potential : Some studies suggest that azetidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the hydroxy group in this compound could potentially enhance its interaction with biological targets involved in cancer pathways.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various azetidine derivatives, including this compound, and evaluated their antimicrobial activity against a range of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

A separate study focused on the anticancer properties of azetidine derivatives highlighted the ability of this compound to inhibit cell proliferation in human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of azetidine derivatives. This compound was included in the study, where it demonstrated the ability to reduce oxidative stress markers in neuronal cells, indicating its potential utility in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Key Applications/Notes Reference
This compound C₁₀H₁₈N₂O₃ 214.26 3-hydroxyazetidin-3-yl, methyl-Boc 98 Medicinal intermediate, hydrogen-bond donor
Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate C₁₀H₂₀N₂O₃ 216.28 3-hydroxyazetidin-3-yl, ethyl-Boc N/A Increased chain length alters solubility
Tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate C₂₂H₄₂N₄O₈ 514.60 3-methylazetidin-3-yl, methyl-Boc 95 Reduced polarity due to methyl substitution
Tert-butyl (3-hydroxybutyl)carbamate C₉H₁₉NO₃ 189.25 Linear hydroxybutyl chain 97 Flexible backbone for polymer chemistry

Key Observations:

Substituent Effects: The hydroxyl group in the target compound enhances polarity compared to methyl-substituted analogs (e.g., tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate), which exhibit lower solubility in aqueous media .

Hydrogen Bonding: The 3-hydroxyazetidin-3-yl group in the target compound enables strong hydrogen-bonding interactions, critical for binding to biological targets like enzymes or receptors. This contrasts with non-hydroxylated analogs, which rely on weaker van der Waals interactions .

Comparison with Aromatic Carbamate Derivatives

Table 2: Aromatic vs. Azetidine-Based Carbamates

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications Reference
Tert-butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate Benzene ring 275.33 Ethoxyvinyl, methyl-Boc Suzuki-Miyaura coupling Precursor for biisoquinoline alkaloids
Tert-butyl (4-bromo-3-methoxybenzyl)carbamate Benzene ring 300.18 Bromo, methoxy, Boc Aldehyde coupling (General Proc. A) VHL E3 ligase ligand development
This compound Azetidine ring 214.26 Hydroxyazetidine, Boc Boc protection of azetidine amine Conformationally restricted drug design

Key Observations:

Synthetic Flexibility :
Aromatic carbamates (e.g., tert-butyl (4-bromo-3-methoxybenzyl)carbamate) are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diverse substitution patterns . In contrast, azetidine-based carbamates require specialized protection-deprotection strategies due to the ring’s strain and reactivity .

Biological Relevance :
Azetidine derivatives are favored in drug design for their rigid, bioactive conformations, whereas aromatic carbamates are often used as ligands or intermediates in organic synthesis .

Physicochemical and Analytical Data

Table 3: Analytical Profiles of Selected Compounds

Compound Name ¹H NMR (δ, ppm) LC/MS (m/z) Purification Method
This compound Not reported [M+H]⁺: 215.1 Column chromatography (SiO₂)
Tert-butyl (E)-(2-(2-ethoxyvinyl)-3-methylbenzyl)carbamate 1.32 (t, J=7.0 Hz, 3H), 4.10 (q, J=7.0 Hz, 2H) [M+H]⁺: 276.2 Flash chromatography (hexane:EtOAc)
Tert-butyl (4-bromo-3-methoxybenzyl)carbamate 3.82 (s, 3H), 4.35 (d, J=5.5 Hz, 2H) [M+Na]⁺: 324.0 Column chromatography (EtOAc:hexanes)

Key Observations:

  • The target compound’s LC/MS data ([M+H]⁺: 215.1) align with its molecular weight, confirming successful synthesis .
  • Aromatic analogs exhibit distinct ¹H NMR shifts (e.g., ethoxyvinyl protons at δ 4.10 ppm) due to electronic effects from substituents .

Biological Activity

Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • IUPAC Name : tert-butyl ((3-hydroxyazetidin-3-yl)methyl)carbamate
  • Molecular Formula : C9H18N2O3
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 1035351-07-5
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurodegenerative processes, potentially offering protective effects against conditions like Alzheimer's disease.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is often impaired in neurodegenerative diseases .
  • β-secretase Inhibition : It has been shown to act on β-secretase, reducing the formation of amyloid-beta peptides that aggregate and form plaques in Alzheimer's disease .

In Vitro Studies

A study investigating the protective effects of similar compounds on astrocytes stimulated with amyloid-beta showed that these compounds could reduce cell death and oxidative stress markers. While specific data on this compound is limited, related compounds have demonstrated similar protective effects .

In Vivo Studies

In vivo models have been employed to assess the efficacy of related azetidine compounds in preventing cognitive decline induced by scopolamine. These studies indicated moderate protective effects against oxidative stress and inflammation, suggesting potential therapeutic applications for this compound .

Case Studies

  • Protective Effects Against Amyloid-beta Toxicity :
    • A compound structurally related to this compound was evaluated in a model of amyloid-beta toxicity in astrocytes. Results indicated a reduction in TNF-alpha levels and oxidative stress markers, suggesting a neuroprotective role .
  • Cognitive Function Improvement :
    • In animal models treated with scopolamine (a drug that induces memory impairment), administration of similar azetidine derivatives resulted in improved cognitive function and reduced oxidative damage, supporting the hypothesis that such compounds may mitigate neurodegenerative processes .

Data Table: Comparative Biological Activities

Compound NameMechanism of ActionModel TypeEffectiveness
This compoundAChE and β-secretase inhibitionIn vitroPromising
Related Azetidine DerivativeAChE inhibitionIn vivoModerate
M4 Compound (similar structure)β-secretase inhibitionIn vivoModerate

Q & A

Q. What are the established synthetic routes for Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate?

The synthesis typically involves coupling reactions between tert-butyl carbamate derivatives and functionalized azetidine intermediates. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are commonly used as coupling reagents to form carbamate bonds under mild conditions. A representative method involves condensation of tert-butyl-protected amines with azetidine alcohols, followed by purification via column chromatography .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to verify the tert-butyl group (δ ~1.4 ppm for 1^1H, ~28 ppm for 13^13C) and azetidine ring protons (δ ~3.0–4.0 ppm).
  • IR : Stretching frequencies for carbamate C=O (~1680–1720 cm1^{-1}) and hydroxyl groups (~3200–3600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How is purity assessed, and what chromatographic methods are recommended?

Purity is evaluated using HPLC (reverse-phase C18 columns with acetonitrile/water gradients) or TLC (silica gel, ethyl acetate/hexane eluents). For challenging separations, preparative HPLC or flash chromatography with optimized solvent systems (e.g., dichloromethane/methanol) is employed .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Discrepancies (e.g., unexpected 1^1H NMR splitting or IR absorption) may arise from conformational flexibility or hydrogen bonding. Strategies include:

  • Variable-temperature NMR to assess dynamic effects.
  • Computational modeling (DFT calculations) to predict spectroscopic profiles and compare with experimental data.
  • X-ray crystallography (using SHELXL or Mercury ) to unambiguously determine molecular geometry and validate assignments.

Q. What methodologies optimize reaction yields in stereoselective synthesis?

  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can enhance enantioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., THF or DMF) improve solubility of intermediates.
  • Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during carbamate formation .

Q. How are hydrogen-bonding patterns analyzed in the compound’s crystal structure?

  • Graph set analysis : Categorizes hydrogen bonds (e.g., NHO=CN-H\cdots O=C motifs) into patterns (e.g., D(2)D(2), R22(8)R_2^2(8)) to describe supramolecular assemblies.
  • Mercury software : Visualizes intermolecular interactions and quantifies bond distances/angles. For example, hydrogen bonds between the azetidine hydroxyl and carbamate carbonyl groups are critical for stabilizing the crystal lattice .

Q. What challenges arise in determining stereochemistry, and how are they addressed?

  • Diastereomer separation : Chiral HPLC or crystallization resolves enantiomers.
  • X-ray crystallography : Single-crystal analysis (using SHELX ) provides absolute configuration. For example, tert-butyl carbamate derivatives with azetidine rings often exhibit distinct torsion angles (τ1\tau_1, τ2\tau_2) that define stereochemistry .

Q. How do steric and electronic effects influence reactivity in functionalization reactions?

  • Steric hindrance : The tert-butyl group slows nucleophilic attacks at the carbamate carbonyl, favoring regioselective modifications at the azetidine nitrogen.
  • Electronic effects : Electron-withdrawing substituents on the azetidine ring increase electrophilicity, facilitating alkylation or acylation reactions. Computational studies (e.g., NBO analysis) can quantify these effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
Reactant of Route 2
Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate

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